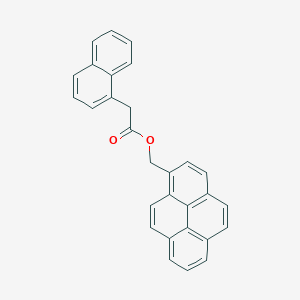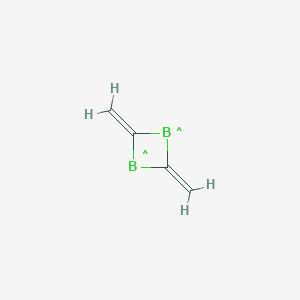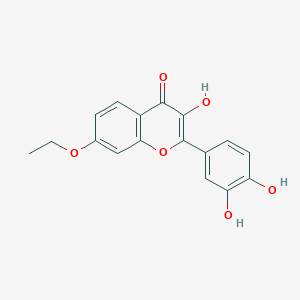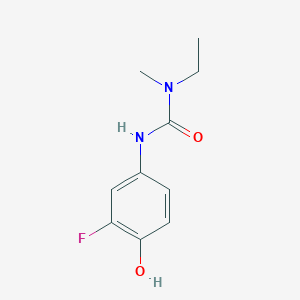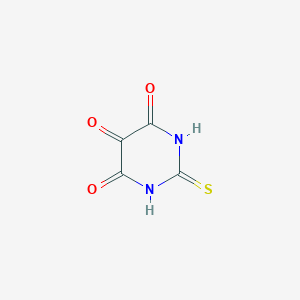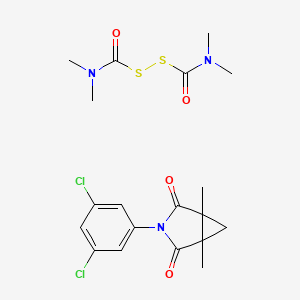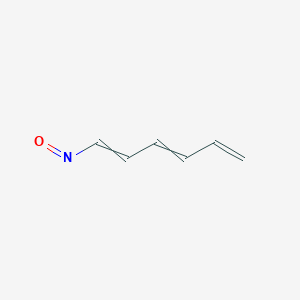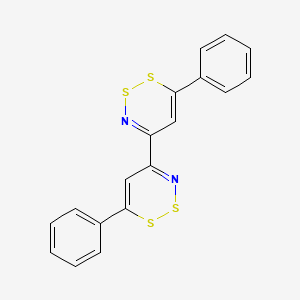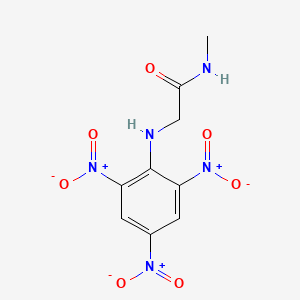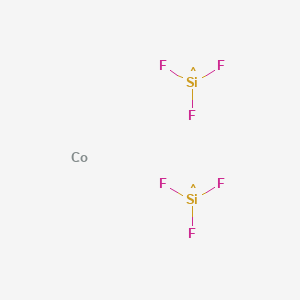
Dibenzyl propan-2-yl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl propan-2-yl phosphite is an organophosphorus compound with the molecular formula C14H15O3P It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to benzyl groups and one to a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzyl propan-2-yl phosphite can be synthesized through the esterification of phosphorous acid with benzyl alcohol and propan-2-ol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl propan-2-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzyl phosphonate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphonic acid and benzyl alcohol.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Dibenzyl phosphonate.
Hydrolysis: Phosphonic acid and benzyl alcohol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibenzyl propan-2-yl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphoramidates.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and probes for studying enzyme activity.
Industry: this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Wirkmechanismus
The mechanism of action of dibenzyl propan-2-yl phosphite involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to nucleophiles such as alcohols, amines, and thiols, forming phosphonate esters, phosphoramidates, and phosphorothioates, respectively. This reactivity is facilitated by the presence of the electron-withdrawing benzyl groups, which stabilize the transition state during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the propan-2-yl group.
Tribenzyl phosphite: Contains three benzyl groups instead of two.
Dibenzyl phosphonate: The oxidized form of dibenzyl propan-2-yl phosphite.
Uniqueness
This compound is unique due to the presence of both benzyl and propan-2-yl groups, which confer distinct reactivity and properties
Eigenschaften
CAS-Nummer |
109654-16-2 |
|---|---|
Molekularformel |
C17H21O3P |
Molekulargewicht |
304.32 g/mol |
IUPAC-Name |
dibenzyl propan-2-yl phosphite |
InChI |
InChI=1S/C17H21O3P/c1-15(2)20-21(18-13-16-9-5-3-6-10-16)19-14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChI-Schlüssel |
UZAMTBXJVCXWDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


